molecular formula C5H12N2O2 B11721134 N',2-dihydroxy-3-methylbutanimidamide

N',2-dihydroxy-3-methylbutanimidamide

Cat. No.: B11721134
M. Wt: 132.16 g/mol
InChI Key: JRSZQLQXQAIFFO-UHFFFAOYSA-N
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Description

N’,2-dihydroxy-3-methylbutanimidamide is a chemical compound with the molecular formula C5H12N2O2 It is known for its unique structure, which includes both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2-dihydroxy-3-methylbutanimidamide typically involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced using sodium borohydride to yield the desired compound. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

    Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of N’,2-dihydroxy-3-methylbutanimidamide may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’,2-dihydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-butanone derivatives.

    Reduction: Formation of 3-methylbutan-2-amine derivatives.

    Substitution: Formation of halogenated derivatives of N’,2-dihydroxy-3-methylbutanimidamide.

Scientific Research Applications

N’,2-dihydroxy-3-methylbutanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’,2-dihydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’,2-dihydroxy-3-methylbutanamide
  • N’,2-dihydroxy-3-methylbutanamine
  • N’,2-dihydroxy-3-methylbutanoic acid

Uniqueness

N’,2-dihydroxy-3-methylbutanimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydroxyl and amide functionalities, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N',2-dihydroxy-3-methylbutanimidamide

InChI

InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7)

InChI Key

JRSZQLQXQAIFFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=NO)N)O

Origin of Product

United States

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